Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride

Description

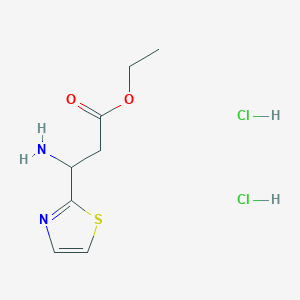

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride (CAS: Not explicitly provided; Ref: 3D-EPD40231) is a synthetic organic compound characterized by a propanoate ester backbone substituted with an amino group and a 1,3-thiazol-2-yl ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research and development. It is marketed as a building block for drug synthesis, with applications in constructing heterocyclic frameworks common in bioactive molecules .

Properties

IUPAC Name |

ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.2ClH/c1-2-12-7(11)5-6(9)8-10-3-4-13-8;;/h3-4,6H,2,5,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNJWBXKBDGURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=NC=CS1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Reduced thiazole derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride

- Structure : Features a 2,4-difluorophenyl substituent instead of thiazol-2-yl.

- Molecular Formula: C₁₁H₁₄ClF₂NO₂; Molecular Weight: 265.69 g/mol.

- The absence of a heteroaromatic ring reduces hydrogen-bonding capacity, which may limit interactions with biological targets .

- Applications : Likely used in CNS drug development due to fluorinated aromatic systems’ prevalence in neuroactive compounds.

Amustaline Dihydrochloride

- Structure: 2-[Bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate dihydrochloride.

- Molecular Formula : C₂₂H₂₅Cl₂N₃O₂·H₂O; Molecular Weight: 507.28 g/mol.

- Key Differences: The acridinyl group and bis-chloroethyl side chain confer nucleic acid alkylation properties, enabling use in viral/bacterial inactivation in blood products.

- Applications : Ex-vivo blood pathogen inactivation, highlighting divergent therapeutic roles compared to the thiazol derivative.

Thiophen-2-yl Derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)

- Structure: Substitutes thiophen-2-yl for thiazol-2-yl, with a propanol backbone instead of propanoate ester.

- The alcohol group in propanol derivatives alters reactivity compared to the ester functionality in the target compound .

- Applications : Intermediate in synthesizing antipsychotics or antifungals, whereas the target’s ester group may favor prodrug strategies.

Ethyl 3-(Methylthio)propanoate

- Structure: Simpler propanoate ester with a methylthio substituent.

- Key Differences: Lacks the amino and heteroaromatic groups, resulting in markedly lower molecular complexity.

- Applications: Aroma compound in wines (e.g., pineapple, apple notes) due to volatile ester properties, contrasting with the pharmaceutical focus of the thiazol derivative .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Influence on Bioactivity : The thiazol ring in the target compound provides a nitrogen atom for hydrogen bonding, enhancing interactions with enzymes or receptors compared to thiophen or phenyl analogs .

- Salt Forms : Dihydrochloride salts (target compound, Amustaline) improve aqueous solubility, critical for in vivo efficacy .

- Stereochemistry : Enantiomeric variants (e.g., Ethyl (3R)- vs. (3S)- derivatives) may exhibit divergent pharmacological profiles, underscoring the need for chiral synthesis .

- Market Role : As a building block (Ref: 3D-EPD40231), the target compound’s thiazol moiety is valuable for constructing anticancer or antimicrobial agents, whereas simpler esters serve niche roles in food chemistry .

Biological Activity

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a thiazole ring which contributes to its unique properties. The compound is synthesized through a reaction involving ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate and hydrochloric acid to form the dihydrochloride salt, typically under conditions such as ethanol as a solvent and room temperature to reflux .

Antimicrobial Activity

Research indicates that compounds bearing thiazole rings often exhibit significant antimicrobial properties. This compound has been investigated for its ability to inhibit various bacterial strains. In one study, derivatives of thiazole were shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of thiazole-containing compounds in developing new antibiotics .

Anticancer Properties

Thiazole derivatives have also been explored for their anticancer activities. This compound may act as an enzyme inhibitor or receptor modulator, affecting cellular signaling pathways involved in cancer progression. For instance, similar thiazole compounds have demonstrated cytotoxic effects in various cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications to the thiazole ring can enhance potency .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity involved in cell signaling pathways, potentially leading to altered cell growth and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride?

The compound is typically synthesized via a multi-step protocol:

- Step 1 : Condensation of a thiazole precursor (e.g., 2-cyanothiazole) with ethyl acetoacetate under basic conditions to form the β-keto ester intermediate.

- Step 2 : Reductive amination using sodium cyanoborohydride or catalytic hydrogenation to introduce the amino group.

- Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form, followed by recrystallization in ethanol/water for purification .

Key considerations include maintaining anhydrous conditions during amination and optimizing stoichiometry to minimize byproducts.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., thiazole C-2 substitution) and salt formation via amine protonation shifts (~δ 8-9 ppm) .

- HPLC : Reverse-phase methods (C18 column, 0.1% TFA in acetonitrile/water) assess purity (>98%) and detect enantiomeric excess in chiral variants .

Q. What biological activities are associated with this compound?

Preliminary studies on structurally related thiazole derivatives suggest:

- Antimicrobial activity : Inhibition of bacterial dihydrofolate reductase (IC ~5–20 μM) via thiazole ring interactions .

- Neuromodulatory effects : Binding to GABA receptors, inferred from electrophysiological assays on analogs .

- Anticancer potential : Apoptosis induction in leukemia cell lines (e.g., Jurkat, IC ~10–50 μM) .

Advanced Research Questions

Q. How can contradictions in crystallographic data between studies be resolved?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from:

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral auxiliaries : Employ (R)- or (S)-BINOL catalysts during the amination step to enhance stereoselectivity .

- Dynamic kinetic resolution : Use immobilized lipases (e.g., Candida antarctica) in solvent-free systems to bias enantiomer formation .

- Chiral HPLC monitoring : Track enantiomeric ratios (ER) using a Chiralpak AD-H column and hexane/isopropanol mobile phase .

Q. How should discrepancies in biological activity data across assays be addressed?

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce noise .

- Metabolic stability : Test compounds in hepatocyte microsomes to identify rapid degradation (e.g., esterase cleavage) that may skew IC values .

- Target engagement : Use SPR or ITC to directly measure binding affinity to receptors, bypassing cell-based variability .

Q. What computational approaches predict binding modes and SAR trends?

- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions between the thiazole ring and hydrophobic pockets (e.g., EGFR kinase) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for derivatization .

- MD simulations : Simulate salt bridge formation between the protonated amine and Asp/Glu residues over 100 ns trajectories .

Q. How does structural modification of the thiazole ring impact activity?

Comparative SAR studies show:

- Electron-withdrawing groups (e.g., Cl at C-4) enhance antimicrobial activity by ~2-fold but reduce blood-brain barrier penetration .

- Methoxy substitutions on the phenyl ring (analogs) improve solubility but decrease receptor binding due to steric hindrance .

- Dihydrochloride salt improves bioavailability over freebase forms (e.g., 3.5x higher C in rodent models) .

Q. What stability challenges arise under physiological conditions?

Q. What mechanistic insights explain the thiazole ring’s role in target interactions?

- π-π stacking : The thiazole’s aromatic system aligns with Tyr/Phe residues in active sites (e.g., COX-2) .

- Hydrogen bonding : The thiazole N atom donates H-bonds to backbone carbonyls (e.g., HIV protease, K ~150 nM) .

- Chelation potential : The thiazole sulfur coordinates transition metals (e.g., Fe) in metalloenzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.